3,11-Dibromo-7H-dibenzo[c,g]carbazole
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Overview
Description
3,11-Dibromo-7H-dibenzo[c,g]carbazole is a brominated derivative of dibenzo[c,g]carbazole. It is a polycyclic aromatic compound with the molecular formula C20H11Br2N and a molecular weight of 425.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3 and 11 positions .
Industrial Production Methods
Industrial production methods for this compound are generally based on large-scale organic synthesis techniques. These methods involve the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,11-Dibromo-7H-dibenzo[c,g]carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3,11-Dibromo-7H-dibenzo[c,g]carbazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3,11-Dibromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,11-Dimethoxy-7H-dibenzo[c,g]carbazole:
7H-Dibenzo[c,g]carbazole: The parent compound without bromine substitution, used as a reference for studying the effects of bromination.
Uniqueness
3,11-Dibromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, particularly in the development of advanced materials and potential therapeutic agents .
Properties
Molecular Formula |
C20H11Br2N |
---|---|
Molecular Weight |
425.1 g/mol |
IUPAC Name |
6,18-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H11Br2N/c21-13-3-5-15-11(9-13)1-7-17-19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10,23H |
InChI Key |
UDZSFBVXXLHMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)Br)C=C1Br |
Origin of Product |
United States |
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